4-isobutyl-3-methyl-7-(4-morpholinylcarbonyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide -

4-isobutyl-3-methyl-7-(4-morpholinylcarbonyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide

Catalog Number: EVT-4610337
CAS Number:
Molecular Formula: C17H23N3O4S
Molecular Weight: 365.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7-Chloro-4-cyclopropyl-2-fluoromethyl-3,4-dihydro-4H-1,2,4-benzothiadiazine 1,1-dioxide (15e)

Compound Description: This compound is a potent positive allosteric modulator of AMPA receptors (AMPAR PAM) []. It exhibits a favorable safety profile in vivo and acts as a cognitive enhancer after oral administration in mice []. Studies suggest it might act as a precursor to its 2-hydroxymethyl analogue and 7-chloro-4-cyclopropyl-3,4-dihydro-4H-1,2,4-benzothiadiazine 1,1-dioxide, both known AMPAR modulators [].

Relevance: This compound shares the core 1,2,4-benzothiadiazine 1,1-dioxide structure with 4-isobutyl-3-methyl-7-(4-morpholinylcarbonyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide. Key differences lie in the substituents at the 4- and 7-positions, and the presence of a fluoromethyl group at the 2-position in 15e. This highlights the variability allowed within this scaffold while retaining AMPAR modulation activity, making 15e a relevant point of comparison for understanding structure-activity relationships. []

7-Chloro-4-cyclopropyl-3,4-dihydro-4H-1,2,4-benzothiadiazine 1,1-dioxide (3)

Compound Description: This compound is a known AMPAR PAM []. It is structurally similar to 15e, lacking only the 2-alkyl substituent.

Relevance: Similar to 15e, this compound highlights the importance of the core 1,2,4-benzothiadiazine 1,1-dioxide scaffold for AMPAR modulation. Comparing its activity to 15e and 4-isobutyl-3-methyl-7-(4-morpholinylcarbonyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide can provide insights into the impact of the 2- and 7-position substituents on potency and selectivity. []

7-Chloro-5-(furan-3-yl)-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide (1)

Compound Description: This compound is a potent AMPAR PAM in vitro [, ]. It exists as two rapidly interconverting enantiomers under physiological conditions, with only one enantiomer being pharmacologically active [, ]. It is metabolized by hepatic cytochrome P450 to its unsaturated derivative (compound 2 below) and an inactive benzenesulfonamide [].

Relevance: This compound shares the core 1,2,4-benzothiadiazine 1,1-dioxide scaffold with 4-isobutyl-3-methyl-7-(4-morpholinylcarbonyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide. The presence of a furan ring at the 5-position and a methyl group at the 3-position in compound 1, in contrast to the isobutyl and morpholinylcarbonyl groups at the 4- and 7-positions, respectively, in the target compound, allows for exploring the impact of different substituents on the activity and metabolic profile of these AMPAR PAMs. [], []

7-Chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (2)

Compound Description: This unsaturated derivative of compound 1 is surprisingly also a potent AMPAR PAM with activity comparable to the parent compound []. It exhibits enhanced chemical and stereochemical stability and an improved pharmacokinetic profile compared to compound 1 [].

Relevance: This compound, being the unsaturated analog of compound 1, offers a direct comparison to assess the impact of saturation in the heterocyclic ring on the activity and pharmacokinetic properties of this class of AMPAR PAMs, including 4-isobutyl-3-methyl-7-(4-morpholinylcarbonyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide. []

4-Cyclopropyl-7-(3-methoxyphenoxy)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide (11m)

Compound Description: This compound is a highly potent AMPAR PAM, reaching nanomolar potency (EC50 = 2.0 nM) []. It binds to the GluA2 ligand-binding domain (LBD) as a single molecule per dimer interface, unlike most benzothiadiazine dioxide AMPAR PAMs [].

7-Chloro-2,3,4-trimethyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Compound Description: This compound is a substituted benzothiadiazine exhibiting an unexpected reversed stereoselectivity compared to earlier studied BTD AMPA positive allosteric modulators []. This means that the R enantiomer is the eutomer, unlike in compounds like IDRA21 and S18986 [].

Relevance: This compound highlights the complexity of structure-activity relationships within the benzothiadiazine class, of which 4-isobutyl-3-methyl-7-(4-morpholinylcarbonyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide is also a member. The subtle changes in substitution pattern, specifically the presence of methyl groups at the 2-, 3-, and 4- positions, can lead to significant changes in pharmacological properties, including a reversal of stereoselectivity. This emphasizes the need for careful analysis when designing and evaluating novel BTD-based compounds. []

7-Chloro-3-isopropylamino-4H-1,2,4-benzothiadiazine 1,1-dioxide (BPDZ73)

Compound Description: This compound, often referred to as BPDZ73, is a potent and tissue-selective pancreatic B-cell ATP-sensitive potassium channel opener [, ]. Crystallographic analyses confirmed it exists in the 4H-tautomeric form in its crystalline state [].

Relevance: BPDZ73 provides a clear example of a biologically active 1,2,4-benzothiadiazine 1,1-dioxide derivative, showcasing the potential of this chemical class beyond AMPAR modulation. The distinct pharmacological profile of BPDZ73 compared to 4-isobutyl-3-methyl-7-(4-morpholinylcarbonyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide highlights the versatility of this scaffold and its ability to interact with various therapeutic targets. [], []

7-Iodo-3-isopropylamino-4H-1,2,4-benzothiadiazine 1,1-dioxide (BPDZ69)

Compound Description: This compound, BPDZ69, is structurally similar to BPDZ73 but exhibits lower potency and tissue selectivity as a pancreatic B-cell ATP-sensitive potassium channel opener [].

Relevance: Comparing BPDZ69 with BPDZ73 and 4-isobutyl-3-methyl-7-(4-morpholinylcarbonyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide allows for understanding the influence of even subtle structural changes, such as replacing chlorine with iodine at the 7-position, on the pharmacological properties of these compounds. This underscores the significance of halogen substituents in fine-tuning the activity and selectivity of 1,2,4-benzothiadiazine 1,1-dioxide derivatives. []

7-Chloro-3-isopropoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide (BPDZ229)

Compound Description: BPDZ229 is a putative ATP-sensitive potassium channel opener structurally related to BPDZ73. Replacing the isopropylamino chain of BPDZ73 with an isopropoxy side chain in BPDZ229 leads to significant changes in its pharmacological profile [, ].

Relevance: The structural difference between BPDZ229 and 4-isobutyl-3-methyl-7-(4-morpholinylcarbonyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide, specifically the presence of an isopropoxy group at the 3-position in BPDZ229 versus a methyl group and an isobutyl group at the 3- and 4-positions, respectively, in the target compound, highlights the impact of substituent variations on the pharmacological activity of 1,2,4-benzothiadiazine 1,1-dioxide derivatives. This comparison allows exploring different approaches to modify the core scaffold for potentially improved potency or altered selectivity profiles. [], []

7-Chloro-3-isopropylsulfanyl-4H- 1,2,4-benzothiadiazine 1,1-dioxide (BPDZ209)

Compound Description: This compound is structurally similar to BPDZ73 and BPDZ229 but incorporates an isopropylsulfanyl side chain at the 3-position [].

Relevance: BPDZ209 further expands the structural diversity within the 1,2,4-benzothiadiazine 1,1-dioxide class and provides insights into the effects of incorporating a sulfur atom into the substituent at the 3-position. This comparison with 4-isobutyl-3-methyl-7-(4-morpholinylcarbonyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide allows for exploring the impact of different heteroatoms and their influence on the overall pharmacological profile of these compounds. []

Diazoxide (7-chloro-3-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide)

Compound Description: Diazoxide is a well-known antihypertensive agent that acts as a potassium channel opener [, , , ]. It serves as a reference compound for many studies exploring the pharmacological properties of structurally related 1,2,4-benzothiadiazine 1,1-dioxide derivatives.

Relevance: Diazoxide represents a cornerstone compound within the 1,2,4-benzothiadiazine 1,1-dioxide class. Comparing its structure and activity to 4-isobutyl-3-methyl-7-(4-morpholinylcarbonyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide allows for a baseline understanding of how substituent modifications on the core scaffold translate into different pharmacological profiles. [], [], [], []

3-Amino-4H-1,2,4-benzothiadiazine 1,1-dioxide

Compound Description: This compound is a simple derivative of 1,2,4-benzothiadiazine 1,1-dioxide, with an amino group at the 3-position []. Structural studies show a near-planar benzothiadiazine ring with a perpendicular sulfonyl group [].

Relevance: This compound serves as a fundamental building block for understanding the core 1,2,4-benzothiadiazine 1,1-dioxide structure, highlighting the impact of minimal substitution on the overall conformation. It provides a reference point for analyzing how the introduction of more complex substituents, as seen in 4-isobutyl-3-methyl-7-(4-morpholinylcarbonyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide, can influence the molecular geometry and potentially impact its interactions with biological targets. []

3-Hydrazino-4H-1,2,4-benzothiadiazine 1,1-dioxide

Compound Description: This compound, similar to compound 12, features a simple modification on the core scaffold with a hydrazino group at the 3-position []. It also displays a near-planar benzothiadiazine ring with a perpendicular sulfonyl group [].

Relevance: This compound, alongside compound 12, highlights the potential for introducing diverse functionalities at the 3-position of the 1,2,4-benzothiadiazine 1,1-dioxide core. Comparing its structure to 4-isobutyl-3-methyl-7-(4-morpholinylcarbonyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide can offer insights into how the choice of substituents at different positions influences the overall chemical properties and potential reactivity of these compounds. []

4-Ethyl-substituted pyridothiadiazine dioxides

Compound Description: These compounds are a group of AMPA receptor positive allosteric modulators that were co-crystallized with the GluA2 ligand binding domain to study their binding mode []. They showed a binding mode very similar to benzothiadiazine-type AMPA receptor modulators [].

Relevance: While not strictly 1,2,4-benzothiadiazine 1,1-dioxides, these compounds highlight the broader applicability of the thiadiazine dioxide pharmacophore in targeting AMPA receptors. Their structural similarity to 4-isobutyl-3-methyl-7-(4-morpholinylcarbonyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide, particularly the presence of the thiadiazine dioxide ring, suggests that similar binding interactions might be involved. This emphasizes the importance of considering a wider range of thiadiazine dioxide derivatives when exploring structure-activity relationships and potential therapeutic applications. []

4-Cyclopropyl-substituted pyridothiadiazine dioxides

Compound Description: This is another group of AMPA receptor positive allosteric modulators, synthesized and evaluated alongside their chloro-substituted 4-cyclopropyl-3,4-dihydro-2H-benzothiadiazine 1,1-dioxide counterparts []. The most potent compound in this series, compound 32, demonstrated significant in vitro AMPAR potentiation [].

Relevance: These pyridothiadiazine dioxides, alongside the 4-ethyl-substituted versions, provide further evidence for the versatility of the thiadiazine dioxide motif in medicinal chemistry. Their activity as AMPA receptor modulators, coupled with their structural similarity to 4-isobutyl-3-methyl-7-(4-morpholinylcarbonyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide, underlines the potential of exploring modifications beyond the benzothiadiazine core while retaining or even enhancing the desired pharmacological activity. []

Chloro-substituted 4-cyclopropyl-3,4-dihydro-2H-benzothiadiazine 1,1-dioxides

Compound Description: This series of compounds, synthesized and evaluated alongside their pyridothiadiazine counterparts, focused on exploring the effects of chlorine substitution on the benzothiadiazine ring []. The most promising candidate from this series, compound 36c, demonstrated good drug-likeness, low in vivo acute toxicity in mice, and significant improvement in cognition performance in an object recognition test [].

Relevance: These compounds are directly relevant to understanding the structure-activity relationships of 4-isobutyl-3-methyl-7-(4-morpholinylcarbonyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide as they systematically explore the impact of chlorine substitution on the same core scaffold. The biological data, particularly for compound 36c, provide valuable insights into the potential of optimizing the target compound through halogenation for enhanced potency, favorable pharmacological properties, and potential therapeutic applications in cognitive enhancement. []

Properties

Product Name

4-isobutyl-3-methyl-7-(4-morpholinylcarbonyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide

IUPAC Name

[3-methyl-4-(2-methylpropyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-7-yl]-morpholin-4-ylmethanone

Molecular Formula

C17H23N3O4S

Molecular Weight

365.4 g/mol

InChI

InChI=1S/C17H23N3O4S/c1-12(2)11-20-13(3)18-25(22,23)16-10-14(4-5-15(16)20)17(21)19-6-8-24-9-7-19/h4-5,10,12H,6-9,11H2,1-3H3

InChI Key

NVSVMZUFJKXJSS-UHFFFAOYSA-N

Canonical SMILES

CC1=NS(=O)(=O)C2=C(N1CC(C)C)C=CC(=C2)C(=O)N3CCOCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.